1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea
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Description
1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea, also known as DPHU, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a urea derivative that has been synthesized using various methods and has been shown to have promising effects on various biochemical and physiological processes.
Scientific Research Applications
Acetylcholinesterase Inhibitors
Urea derivatives have been synthesized and assessed for their antiacetylcholinesterase activity. This research area focuses on optimizing the structure of urea compounds to enhance their inhibitory activity against the enzyme acetylcholinesterase, which is a target for treating conditions such as Alzheimer's disease (Vidaluc et al., 1995).
Carbonic Anhydrase Inhibitors
Another study explored the synthesis of cyclic urea derivatives and tested their effects on inhibiting carbonic anhydrase (CA) isozymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These inhibitors have potential applications in treating glaucoma, epilepsy, and mountain sickness (Sujayev et al., 2016).
Urease Inhibitors
Research on the synthesis of isoindolin-1-one derivatives highlighted their application as urease inhibitors, showing significant inhibitory activity. These compounds could have implications for the treatment of diseases caused by urease-producing bacteria (Peytam et al., 2019).
Anion Complexation
Macrocyclic bis(ureas) based on diphenylurea were synthesized for anion complexation. These compounds form adducts with various anions, demonstrating potential for applications in selective anion transport or separation processes (Kretschmer et al., 2014).
Amidation Catalysis
A study found that N,N-diethylurea structures can catalyze amidation reactions between electron-deficient aryl azides and phenylacetaldehydes, indicating potential applications in synthetic organic chemistry for the preparation of aryl amides (Xie et al., 2015).
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2/c1-23-8-7-11-9-12(5-6-15(11)23)16(24)10-21-18(25)22-17-13(19)3-2-4-14(17)20/h2-6,9,16,24H,7-8,10H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUPDIPAMDHHIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=C(C=CC=C3F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea |
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